molecular formula C17H12Cl2N2O3S B14806022 3-chloro-N'-[(2-chlorophenyl)carbonyl]-6-methoxy-1-benzothiophene-2-carbohydrazide

3-chloro-N'-[(2-chlorophenyl)carbonyl]-6-methoxy-1-benzothiophene-2-carbohydrazide

Cat. No.: B14806022
M. Wt: 395.3 g/mol
InChI Key: HCVOXXCULPBQDP-UHFFFAOYSA-N
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Description

3-chloro-N’-(2-chlorobenzoyl)-6-methoxy-1-benzothiophene-2-carbohydrazide is a complex organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a benzothiophene core, substituted with chloro, methoxy, and carbohydrazide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N’-(2-chlorobenzoyl)-6-methoxy-1-benzothiophene-2-carbohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene derivatives and appropriate reagents.

    Introduction of Substituents: The chloro and methoxy groups are introduced through electrophilic aromatic substitution reactions. For instance, chlorination can be achieved using reagents like thionyl chloride, while methoxylation can be done using methanol and a suitable catalyst.

    Carbohydrazide Formation: The carbohydrazide group is introduced through a reaction between the benzothiophene derivative and hydrazine hydrate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N’-(2-chlorobenzoyl)-6-methoxy-1-benzothiophene-2-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzothiophene oxides, while reduction may produce benzothiophene alcohols.

Scientific Research Applications

3-chloro-N’-(2-chlorobenzoyl)-6-methoxy-1-benzothiophene-2-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-N’-(2-chlorobenzoyl)-6-methoxy-1-benzothiophene-2-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-{3-[(2-chlorobenzoyl)amino]phenyl}-1-benzothiophene-2-carboxamide
  • 3-chloro-N-{4-[(2-chlorobenzoyl)amino]phenyl}-4-ethoxybenzamide

Uniqueness

3-chloro-N’-(2-chlorobenzoyl)-6-methoxy-1-benzothiophene-2-carbohydrazide is unique due to its specific combination of substituents on the benzothiophene core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C17H12Cl2N2O3S

Molecular Weight

395.3 g/mol

IUPAC Name

3-chloro-N'-(2-chlorobenzoyl)-6-methoxy-1-benzothiophene-2-carbohydrazide

InChI

InChI=1S/C17H12Cl2N2O3S/c1-24-9-6-7-11-13(8-9)25-15(14(11)19)17(23)21-20-16(22)10-4-2-3-5-12(10)18/h2-8H,1H3,(H,20,22)(H,21,23)

InChI Key

HCVOXXCULPBQDP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(S2)C(=O)NNC(=O)C3=CC=CC=C3Cl)Cl

Origin of Product

United States

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